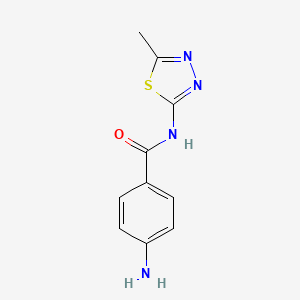

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Vue d'ensemble

Description

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with the molecular formula C10H10N4OS and a molecular weight of 234.28 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-amino-benzoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups attached to the amino group.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research indicates that 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibits promising anticancer activity. It has been shown to inhibit the proliferation of cancer cells by modulating critical signaling pathways such as the MAPK/ERK pathway. A study evaluated its derivatives against various cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7) using the MTT assay, revealing significant cytotoxic effects comparable to standard chemotherapeutic agents like Adriamycin .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to inhibit microbial growth is attributed to its interaction with specific enzymes and cellular mechanisms .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound is being studied for its anti-inflammatory potential. It may inhibit inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Agriculture

Pesticide and Herbicide Development

Due to its biological activity against pests and weeds, this compound is being researched as a potential pesticide or herbicide. Its effectiveness in controlling agricultural pests could lead to safer and more effective agricultural practices .

Materials Science

Development of New Materials

The compound is also explored for applications in materials science. Its unique chemical structure may contribute to the development of materials with specific properties such as conductivity or fluorescence. Research into its use in creating novel materials could have implications for electronics and photonics .

Anticancer Evaluation

A study conducted on various derivatives of this compound found that several compounds exhibited significant cytotoxicity against human cancer cell lines. The evaluation utilized the MTT assay to determine cell viability and identified compounds with GI50 values comparable to established treatments .

Synthesis and Characterization

Research focused on the microwave-assisted synthesis of novel derivatives highlighted efficient synthetic routes that enhance yield while minimizing environmental impact. Characterization techniques such as NMR and IR spectroscopy confirmed the structural integrity of synthesized compounds .

Mécanisme D'action

The mechanism of action of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . The compound may also interact with cellular enzymes or receptors, leading to the modulation of various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 2-amino-5-methyl-1,3,4-thiadiazole

- 5-methyl-1,3,4-thiadiazole-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds . Its combination of the benzamide and thiadiazole moieties contributes to its diverse applications and potential as a lead compound in drug discovery .

Activité Biologique

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36855-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

- Molecular Formula : C10H10N4OS

- Molecular Weight : 234.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Similar compounds have shown the potential to inhibit cancer cell proliferation by interfering with critical signaling pathways, such as the MAPK/ERK pathway. This suggests a possible mechanism where the compound modulates cell growth and apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazoles, including this compound, possess notable anticancer effects. For instance:

- In Vitro Studies : The compound showed IC50 values indicating potent anti-proliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). It was found to inhibit cell cycle progression and induce apoptosis in these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of thiadiazole and tested their anticancer activity. Compounds similar to this compound showed promising results against multiple cancer cell lines with varying degrees of cytotoxicity .

- Antifungal Activity : Another study highlighted the antifungal efficacy of related compounds against Candida albicans and Aspergillus niger, with certain derivatives exhibiting higher activity than conventional antifungal agents like fluconazole .

Propriétés

IUPAC Name |

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMUKRNKRCYTQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190342 | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36855-78-4 | |

| Record name | 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36855-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.